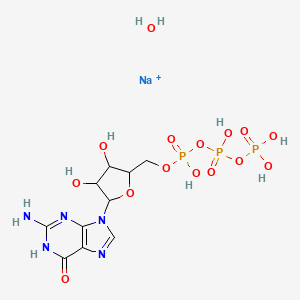
5'-GTP trisodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Guanosine triphosphate trisodium salt hydrate is a purine nucleotide that plays a crucial role in various biochemical processes. It is a derivative of guanosine triphosphate, which is essential for energy transfer, signal transduction, and protein synthesis in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Guanosine triphosphate trisodium salt hydrate is typically prepared by the enzymatic phosphorylation of guanosine 5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to guanosine monophosphate, resulting in the formation of guanosine triphosphate .
Industrial Production Methods
In industrial settings, the production of 5’-Guanosine triphosphate trisodium salt hydrate involves large-scale enzymatic reactions followed by purification using ion exchange chromatography. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5’-Guanosine triphosphate trisodium salt hydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: It binds to proteins and other molecules, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving 5’-Guanosine triphosphate trisodium salt hydrate include water for hydrolysis and specific enzymes for phosphorylation. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the reactions of 5’-Guanosine triphosphate trisodium salt hydrate include guanosine diphosphate, guanosine monophosphate, and inorganic phosphate .
Scientific Research Applications
5’-Guanosine triphosphate trisodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in nucleotide analysis.
Biology: The compound is essential for studying signal transduction pathways, protein synthesis, and cellular energy metabolism.
Medicine: It is used in research related to cell signaling, cancer, and metabolic disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
5’-Guanosine triphosphate trisodium salt hydrate exerts its effects by binding to and activating G proteins. This binding triggers a cascade of intracellular events, leading to the activation or inhibition of various signaling pathways. The compound also plays a role in the synthesis of RNA and DNA by serving as a substrate for polymerases .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Another purine nucleotide involved in energy transfer and signal transduction.
Cytidine triphosphate (CTP): A pyrimidine nucleotide that participates in lipid synthesis and RNA transcription.
Uridine triphosphate (UTP): A pyrimidine nucleotide involved in carbohydrate metabolism and RNA synthesis
Uniqueness
5’-Guanosine triphosphate trisodium salt hydrate is unique due to its specific role in activating G proteins and its involvement in both RNA and DNA synthesis. Unlike other nucleotides, it has a distinct structure that allows it to participate in a wide range of biochemical processes .
Properties
Molecular Formula |
C10H18N5NaO15P3+ |
|---|---|
Molecular Weight |
564.19 g/mol |
IUPAC Name |
sodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H16N5O14P3.Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;1H2/q;+1; |
InChI Key |
DTXOVEQJIGBCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















